4-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
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Description
4-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C18H13FN4O3S and its molecular weight is 384.39. The purity is usually 95%.
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Scientific Research Applications
Fluorinated Compounds in Materials Science
Fluorinated compounds are widely studied for their unique properties, such as high thermal stability and resistance to solvents, which make them ideal for applications in materials science, including liquid crystals and polymers. The fluorine atom's high electronegativity and small size allow it to significantly influence the physical properties of compounds, enhancing their application potential in advanced materials and electronics. Hird (2007) reviews the remarkable influence of fluorine on liquid crystal materials, discussing how fluorination can modify key properties like melting points, mesophase morphology, and transition temperatures, which are crucial for commercial applications in displays and optoelectronic devices (Hird, 2007).
Nitrophenyl Derivatives in Organic Synthesis
Nitrophenyl derivatives serve as key intermediates in organic synthesis, enabling the construction of complex molecules for pharmaceutical and agrochemical applications. Their ability to undergo various chemical transformations makes them valuable building blocks for the synthesis of heterocyclic compounds, ligands, and active pharmaceutical ingredients. For instance, the nucleophilic aromatic substitution of the nitro group is a fundamental reaction in organic chemistry, allowing for the introduction of diverse functional groups into aromatic systems, as reviewed by Pietra and Vitali (1972), who discuss the reaction mechanisms and applications of nitrophenyl derivatives in synthetic chemistry (Pietra & Vitali, 1972).
Properties
IUPAC Name |
4-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O3S/c19-12-3-1-11(2-4-12)18(24)20-17-15-9-27-10-16(15)21-22(17)13-5-7-14(8-6-13)23(25)26/h1-8H,9-10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWUYPFTTBYZMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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